3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorophenylsulfonyl group, a fluorine atom, a methylbenzyl group, and a morpholino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, depending on the specific starting materials.
Introduction of the chlorophenylsulfonyl group: This step involves the sulfonylation of the quinoline core using chlorophenylsulfonyl chloride in the presence of a base such as pyridine.
Addition of the methylbenzyl group: This step involves the alkylation of the quinoline core using a suitable methylbenzyl halide in the presence of a base.
Morpholino group introduction: The final step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Sulfonylureas: A class of compounds used as antidiabetic agents.
Uniqueness
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its specific structure allows for targeted interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN2O4S/c1-18-4-2-5-19(12-18)16-31-17-26(36(33,34)21-7-3-6-20(28)13-21)27(32)22-14-23(29)25(15-24(22)31)30-8-10-35-11-9-30/h2-7,12-15,17H,8-11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCUEGLYNIWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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